(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Overview

Description

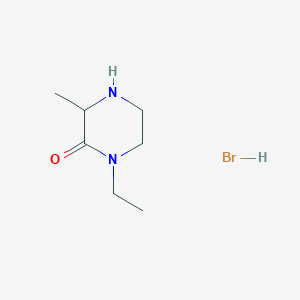

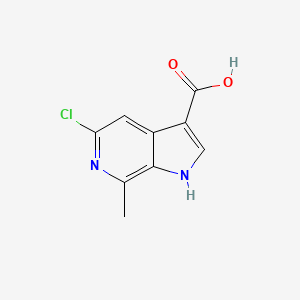

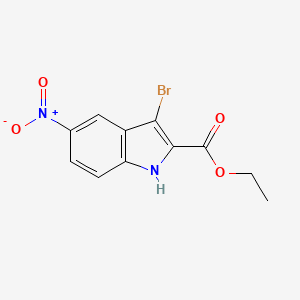

(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride, also known as S-bromofluoropyridine, is an organic compound that has been used in a variety of scientific and research applications. It is a colorless solid with a molecular formula of C5H6BrFN2•HCl and a molecular weight of 223.45 g/mol. It is a derivative of pyridine, which is a heterocyclic aromatic compound that is found in many organic compounds. It is a potent inhibitor of several enzymes, including cytochrome P450, and is used in the synthesis of many drugs.

Scientific Research Applications

Chemoselective Functionalization

The chemoselective functionalization of compounds related to (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride has been explored. For instance, Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. This process involves catalytic amination conditions that afford exclusively the bromide substitution product for both secondary amines and primary anilines. Moreover, selective substitution under different conditions is achievable, demonstrating the compound's utility in diverse chemical synthesis applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Ligand Complex Synthesis

Research has also been conducted on the synthesis of hexadentate ligands using compounds related to (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride. Liu, Wong, Karunaratne, Rettig, and Orvig (1993) synthesized potentially hexadentate (N3O3) amine phenol ligands and characterized them using various spectroscopic methods. These ligands have potential applications in creating complexes with group 13 metals, indicating the compound's relevance in inorganic chemistry and material science (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).

Amination Reactions

Further research includes the study of amination reactions involving polyhalopyridines. Ji, Li, and Bunnelle (2003) investigated the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex. Their findings showed high yields and chemoselectivity in producing 5-amino-2-chloropyridine products. This study highlights the potential of (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride in facilitating specific amination reactions in organic chemistry (Ji, Li, & Bunnelle, 2003).

Synthesis of Aminopyridine Derivatives

Li, Huang, Liao, Shao, and Chen (2018) developed an efficient method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride under catalyst-free conditions. This research is significant in demonstrating the versatility of compounds like (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride in synthesizing various aminopyridine derivatives, which have broad applications in pharmaceuticals and agrochemicals (Li, Huang, Liao, Shao, & Chen, 2018).

properties

IUPAC Name |

(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTGWIAATSQRMV-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=N1)Br)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)